3,5-dichloro-2-hydroxybenzaldehyde (3,5-dichloro-2-hydroxybenzylidene)hydrazone
Description
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a Schiff base derivative synthesized via condensation of 3,5-dichlorosalicylaldehyde with hydrazides. Its structure features a planar E-conformation stabilized by an intramolecular O–H⋯N hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen . The aromatic rings exhibit a near-planar arrangement, with a dihedral angle of 8.96° between the benzene rings . The compound crystallizes in a triclinic system (space group P1) with distinct intermolecular interactions, including C–H⋯O and C–H⋯Cl hydrogen bonds, forming supramolecular architectures .
Properties
IUPAC Name |
2,4-dichloro-6-[(E)-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2O2/c15-9-1-7(13(21)11(17)3-9)5-19-20-6-8-2-10(16)4-12(18)14(8)22/h1-6,21-22H/b19-5+,20-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDCLRFZSLNIGE-OGBZJDJUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN=CC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-hydroxybenzaldehyde typically involves the chlorination of salicylaldehyde. One common method is to react salicylaldehyde with chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to ensure selective chlorination at the 3 and 5 positions on the benzene ring .
Industrial Production Methods
Industrial production of 3,5-dichloro-2-hydroxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dichloro-2-hydroxybenzoic acid.
Reduction: Reduction of the aldehyde group yields 3,5-dichloro-2-hydroxybenzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: 3,5-dichloro-2-hydroxybenzoic acid.
Reduction: 3,5-dichloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,5-dichloro-2-hydroxybenzaldehyde hydrazone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, transition metal complexes formed with this hydrazone have demonstrated enhanced cytotoxicity against cancer cells. A notable study reported that metal complexes derived from this hydrazone exhibited IC values in the low micromolar range against several cancer types, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research demonstrates that 3,5-dichloro-2-hydroxybenzaldehyde hydrazone can inhibit the growth of bacteria and fungi. For example, one study highlighted its effectiveness against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Agricultural Applications
In agriculture, the compound shows promise as an antimicrobial agent for crop protection. Its ability to inhibit pathogenic microorganisms can help reduce crop losses due to diseases. Field trials have indicated that formulations containing 3,5-dichloro-2-hydroxybenzaldehyde hydrazone can enhance plant resistance to fungal infections while being less toxic to beneficial microbes .
Binding Affinity Studies
Interaction studies involving this compound have focused on its binding affinity with biological macromolecules such as DNA and proteins. Molecular docking simulations reveal that 3,5-dichloro-2-hydroxybenzaldehyde hydrazone can effectively bind to bovine serum albumin (BSA), indicating potential for drug delivery applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | Metal complexes showed IC values in low micromolar range against various cancer cell lines. |
| Antimicrobial Efficacy | Agriculture | Effective against Candida albicans and Staphylococcus aureus, with MIC values lower than standard antibiotics. |
| Binding Affinity Analysis | Biochemistry | Demonstrated effective binding to BSA, suggesting potential for drug delivery systems. |
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is studied for its potential to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Crystallographic and Conformational Differences
The table below compares key structural parameters of 3,5-dichloro-2-hydroxybenzaldehyde hydrazone with similar compounds:
Key Observations :
- The target compound’s near-planar conformation (dihedral angle: 8.96°) contrasts with bulkier derivatives (e.g., dimethylamino substituents in ), which may adopt twisted conformations due to steric hindrance.
- Halogen substituents (Cl, Br) enhance intermolecular interactions (e.g., C–Cl⋯π and C–H⋯Cl bonds) compared to non-halogenated analogs .
- Intramolecular O–H⋯N hydrogen bonding is a common stabilizing feature in halogenated hydrazones but absent in methoxy-substituted derivatives .
Q & A
Q. What are the standard synthetic protocols for preparing 3,5-dichloro-2-hydroxybenzaldehyde hydrazone derivatives?
Hydrazone derivatives are typically synthesized via condensation reactions between 3,5-dichloro-2-hydroxybenzaldehyde and hydrazines or substituted amines. A common method involves refluxing equimolar amounts of the aldehyde and hydrazine in a solvent like methanol or ethanol, catalyzed by glacial acetic acid (5–10 drops). For example, refluxing for 1–4 hours under ambient or reduced pressure yields solid products, which are purified via crystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- IR spectroscopy to confirm C=N (1590–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) bonds.
- NMR (¹H/¹³C) to identify tautomeric forms (e.g., enol-imine vs. keto-amine) and substituent effects. For example, the =CH proton in hydrazones appears as a singlet near δ 7.9–8.1 ppm in ¹H NMR .
- Mass spectrometry to verify molecular ion peaks (e.g., m/z 343.9551 for [M−H]⁻) and fragmentation patterns .
Q. How can purity and yield be optimized during synthesis?
- Use absolute ethanol or DMSO as solvents to minimize side reactions.
- Control reaction time (e.g., 12–18 hours for hydrazide derivatives) and temperature (reflux at 70–80°C).
- Purify via recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography for polar byproducts .
Advanced Research Questions
Q. How can discrepancies in melting points between synthesized products and literature values be resolved?
Discrepancies may arise from polymorphism, solvent inclusion, or impurities. For example, a reported m.p. of 192.9–193.5°C for a hydrazone derivative differed from literature values (224°C) due to differing crystallization solvents (ethanol vs. DMF) . Mitigation strategies include:
- Re-crystallizing under varied conditions.
- Performing differential scanning calorimetry (DSC) to assess thermal stability.
- Cross-validating with XRD to confirm crystal phase .
Q. What challenges arise in X-ray crystallography for structural elucidation of hydrazone derivatives?
- Crystal quality : Small, twinned crystals (e.g., 0.14 × 0.12 × 0.10 mm) may require high-resolution data collection (MoKα radiation, λ = 0.71073 Å) .
- Software limitations : SHELXL is widely used for refinement, but its compatibility with twinned data or high thermal motion requires manual intervention. For example, SHELXPRO interfaces with macromolecular refinement pipelines but may struggle with disordered solvent molecules .
Q. How can tautomerism in the hydrazone moiety be analyzed experimentally?
Tautomeric equilibria (enol-imine ↔ keto-amine) are influenced by substituents and solvent polarity. Methods include:
- ¹³C NMR : Carbonyl signals (C=O, ~170–180 ppm) and imine carbons (C=N, ~150–160 ppm) indicate tautomeric dominance.
- UV-Vis spectroscopy : Shifts in λmax under acidic/basic conditions reflect electronic transitions between tautomers.
- XRD : Bond lengths (e.g., C–O vs. C–N) provide crystallographic evidence .
Q. What mechanistic insights exist for hydrazone formation under varying conditions?
- Acid catalysis : Glacial acetic acid protonates the aldehyde carbonyl, enhancing nucleophilic attack by hydrazine.
- Solvent effects : Polar aprotic solvents (DMSO) accelerate reaction rates but may promote side reactions (e.g., oxidation).
- Steric hindrance : Bulky substituents on the aldehyde or hydrazine reduce yields, requiring longer reflux times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
